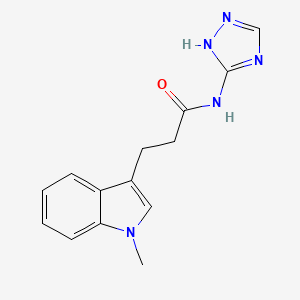

3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Description

Properties

Molecular Formula |

C14H15N5O |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

3-(1-methylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |

InChI |

InChI=1S/C14H15N5O/c1-19-8-10(11-4-2-3-5-12(11)19)6-7-13(20)17-14-15-9-16-18-14/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,20) |

InChI Key |

BLRGWRIQYZZVLF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=NN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

Coupling of the Rings: The indole and triazole rings are then coupled through a propanamide linker using amide bond formation reactions, typically involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions could target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: Substitution reactions could occur at various positions on the indole or triazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could lead to oxindole derivatives, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and triazole-containing compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds containing indole and triazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Indole Substituents

- 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51) : Features a 4-chlorobenzoyl and methoxy group on the indole, enhancing electron-withdrawing properties and steric bulk. This modification is associated with improved metabolic stability compared to the simpler methyl-substituted indole in the target compound .

Triazole Modifications

- 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide : Replaces the 1,2,4-triazole with an oxadiazole ring, altering hydrogen-bonding patterns and improving selectivity for kinase targets .

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide : Substitutes triazole with pyrazole, reducing basicity but enhancing solubility .

Propanamide Linker Modifications

- (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide : Introduces a urea group and a bulky cyclohexylmethyl substituent, significantly altering conformational flexibility and receptor binding .

Physicochemical and Spectroscopic Data

Biological Activity

3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a compound that integrates indole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole-triazole derivatives. The compound has been evaluated against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Indole-Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | K. pneumoniae | X µg/mL |

| This compound | E. coli | Y µg/mL |

| This compound | P. aeruginosa | Z µg/mL |

Note: Specific MIC values (X, Y, Z) need to be filled based on experimental data.

Anticancer Activity

The anticancer properties of this compound have also been investigated. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:

A study evaluated the compound against prostate cancer (PC3) and skin cancer (A375) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µg/mL) | Comparison Drug | IC50 Value (µg/mL) |

|---|---|---|---|

| PC3 | 75.05 | Cisplatin | 5.00 |

| A375 | 21.86 - 40.37 | Doxorubicin | 0.5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to inhibit enzymes involved in critical pathways for cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes and characterization techniques are recommended for synthesizing 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide?

- Methodology :

- Synthesis : Use coupling reactions between indole and triazole precursors. For example, Meldrum’s adduct-mediated condensation (for indole derivatives) followed by amide bond formation with triazole amines .

- Characterization :

- NMR : Analyze H and C spectra to confirm substituent connectivity (e.g., methyl groups on indole, triazole protons) .

- LCMS/HPLC : Verify purity (>98%) and molecular ion peaks (e.g., ESI-MS for [M+H]+) .

Q. How can researchers screen the biological activity of this compound in antimicrobial or anticancer studies?

- Methodology :

- Antimicrobial Assays : Use broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria and fungi. Compare with derivatives like (E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)propanamide, which showed activity against S. aureus and C. albicans .

- Antiproliferative Assays : Employ MTT assays on cancer cell lines (e.g., HDAC-sensitive lines). Reference IC values from triazolyl-propanamide analogs (e.g., HDAC inhibitors with IC < 1 µM) .

Q. What pharmacokinetic parameters (ADMET) should be prioritized during early-stage evaluation?

- Methodology :

- In Silico ADMET : Use tools like SwissADME or ADMETlab to predict:

- Lipinski’s Rule of 5 : Ensure MW < 500, LogP < 5, H-bond donors/acceptors ≤ 5/10 .

- BBB Permeability : Assess via polar surface area (PSA < 60 Ų) .

- Experimental Validation : Microsomal stability assays (e.g., human liver microsomes) to estimate metabolic half-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?

- Methodology :

- Scaffold Modification : Introduce substituents on the indole (e.g., halogens for enhanced antimicrobial activity) or triazole (e.g., sulfanyl groups for HDAC inhibition) .

- QSAR Modeling : Use descriptors like Hammett σ constants or molecular docking scores (e.g., Glide SP docking with HDAC8) to correlate structural features with activity .

Q. What strategies improve binding interactions with targets like HDACs or formyl-peptide receptors?

- Methodology :

- Molecular Docking : Perform induced-fit docking (e.g., Schrödinger Suite) to identify key interactions (e.g., triazole-Zn coordination in HDACs) .

- Pharmacophore Optimization : Add acetamide moieties to mimic benzamide HDAC inhibitors (e.g., SAHA analogs) .

- Chiral Recognition : Resolve enantiomers via chiral HPLC and test agonist activity (e.g., FPR2 receptor activation using cAMP assays) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free conditions).

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions (e.g., Eurofins Cerep assays) .

- Meta-Analysis : Compare datasets from analogs (e.g., HDAC inhibitors with/without indole groups) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.